

Technical Guide: H NMR Characterization of 2-[(2-Propynyloxy)methyl]benzothiazole

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Compound of Interest

Compound Name: *Benzothiazole, 2-[(2-propynyloxy)methyl]-*

CAS No.: 95547-63-0

Cat. No.: B13793450

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Introduction & Structural Scope

Benzothiazole, 2-[(2-propynyloxy)methyl]- is a bifunctional scaffold featuring a fused bicyclic aromatic system and a terminal alkyne handle. Its characterization hinges on distinguishing the unique electronic environments of two distinct methylene bridges: the benzothiazolylic position (deshielded by the heterocycle) and the propargylic position (shielded by anisotropy but deshielded by oxygen).

Molecular Fingerprint[1]

- Formula: C
- H
- NOS
- MW: 203.26 g/mol
- Key Spin Systems:

- Aromatic ABCD System: 4 protons on the benzene ring.[1]
- Benzothiazyl Methylene: Isolated singlet (deshielded).
- Propargyl System: A coupled ABX
or A
X system exhibiting long-range
coupling.

Experimental Protocol

Sample Preparation

To ensure resolution of long-range couplings (specifically the propargyl

), sample preparation must minimize line broadening caused by viscosity or aggregation.

- Solvent Selection: Chloroform-

(CDCl

) is the preferred solvent.

- Rationale: It minimizes exchangeable proton broadening and provides a clear window at 2.5 ppm (critical for the alkyne proton). DMSO-

is a viable alternative but may obscure the alkyne triplet near the solvent residual peak (2.50 ppm) if water is present.

- Concentration: 5–10 mg in 0.6 mL solvent.

- Note: Higher concentrations may induce

-

stacking shifts in the aromatic region.

- Acquisition Parameters:

- Transients (Scans): 16–32 (sufficient for >95% purity).
- Relaxation Delay (D1):
2.0 seconds. The terminal alkyne proton has a longer relaxation time; insufficient delay will reduce integration accuracy.

Spectral Analysis & Assignment

A. The Aromatic Region (7.30 – 8.10 ppm)

The benzothiazole ring protons appear as two doublets and two triplets (or multiplet equivalents).[2] The nitrogen and sulfur atoms induce significant deshielding on the adjacent protons (H4 and H7).

Position	Shift (ppm)	Multiplicity	(Hz)	Assignment Logic
H4	8.00 – 8.05	Doublet (d)	~8.0	Deshielded by adjacent Nitrogen lone pair.
H7	7.85 – 7.90	Doublet (d)	~8.0	Deshielded by adjacent Sulfur.
H5/H6	7.35 – 7.55	Multiplet (m)	-	Overlapping triplets; typically the "valley" of the aromatic region.

B. The Linker Region (4.00 – 5.10 ppm)

This region contains the two methylene groups.[2] Their chemical shift difference is the primary indicator of successful ether formation versus the starting alcohol or chloride.

1. Benzothiazyllic Methylene (-CH

-O-)

- Shift:

5.05 – 5.15 ppm
- Multiplicity: Singlet (s)
- Mechanism: This signal is heavily deshielded by the aromatic ring current and the electronegative oxygen. In the precursor 2-(chloromethyl)benzothiazole, this peak typically appears upfield (~4.8 ppm); the shift to >5.0 ppm confirms the formation of the ether linkage.

2. Propargylic Methylene (-O-CH**-C****)**

- Shift:

4.35 – 4.45 ppm
- Multiplicity: Doublet (d)
- Coupling:

Hz.
- Mechanism: This methylene couples across the triple bond to the terminal alkyne proton.

C. The Alkyne Region (2.40 – 2.60 ppm)

- Shift:

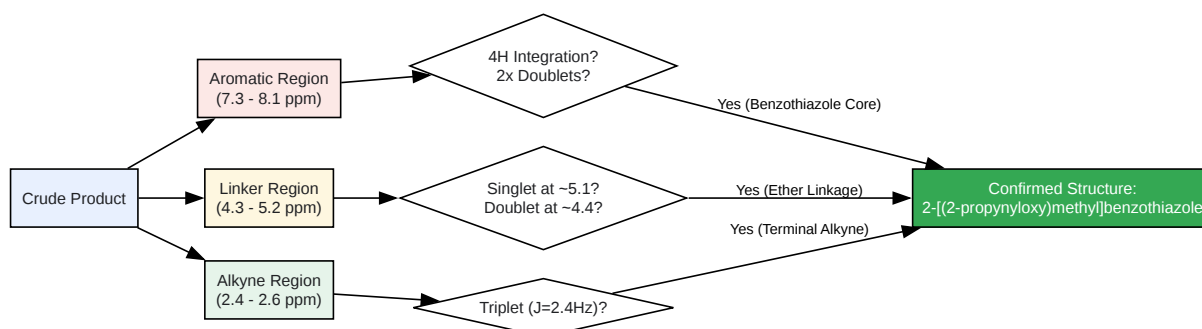
2.50 – 2.55 ppm
- Multiplicity: Triplet (t)
- Coupling:

Hz.

- Mechanism: The terminal proton (C-H) couples to the two propargylic protons.
 - Diagnostic Check: If this peak is a broad singlet, the sample may contain paramagnetic impurities or the resolution is insufficient to resolve the small coupling.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning signals and verifying the structure based on the data above.



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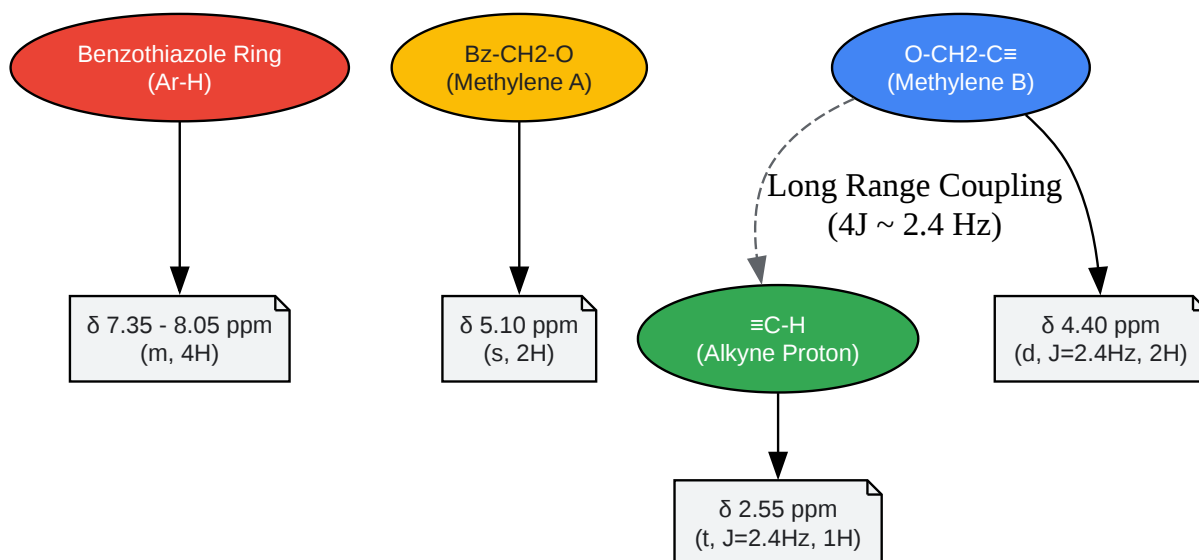
Caption: Logical workflow for structural verification using

¹H NMR signal regions.

Structural Correlation Map

This diagram correlates the specific protons in the molecule to their expected chemical shifts.

[3][2][4][5][6]



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Caption: Correlation between molecular fragments and

¹H NMR chemical shifts.

Troubleshooting & Artifacts

Artifact	Cause	Solution
H O Peak	Wet solvent/sample	In CDCl ₃ , water appears ~1.56 ppm. In DMSO-d ₆ , it appears at 3.33 ppm. Ensure the alkyne triplet (2.55 ppm) is not integrated with solvent satellites.
Broad Alkyne Peak	Exchange/Relaxation	If the alkyne proton appears as a broad singlet, the sample may be too concentrated or acidic. Filter through a small plug of basic alumina if necessary.
Missing	Poor Shimming	The 2.4 Hz coupling is small. Ensure the magnet is well-shimmed. Process with a small Gaussian window function (gb) to enhance resolution.

References

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